molecular formula C18H13N4NaO5S B12673595 Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate CAS No. 93940-11-5

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate

Cat. No.: B12673595
CAS No.: 93940-11-5
M. Wt: 420.4 g/mol
InChI Key: NKBXUNLLXMGLRN-UHFFFAOYSA-M
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Description

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate is an azo dye compound with the CAS Registry Number 93940-11-5 . Its molecular formula is C 18 H 13 N 4 NaO 5 S and it has a molecular weight of 420.37 g/mol . The compound is characterized by the presence of azo (-N=N-) functional groups and a sulphonate moiety, which are typical features of many synthetic dyes . As a complex azo compound, it is primarily of interest in research applications related to dye chemistry and material science. Azo dyes are extensively studied for their potential use in various fields, including as colorants and in the development of advanced materials . This product is intended for use by qualified researchers in a controlled laboratory setting. Handling and Safety: Researchers should handle this compound with care and consult its Safety Data Sheet (SDS) for specific hazard and handling information prior to use. Please Note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

CAS No.

93940-11-5

Molecular Formula

C18H13N4NaO5S

Molecular Weight

420.4 g/mol

IUPAC Name

sodium;4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H14N4O5S.Na/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27;/h1-12H,(H,19,20)(H,25,26,27);/q;+1/p-1

InChI Key

NKBXUNLLXMGLRN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium 4-aminobenzenesulphonate under alkaline conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties : Recent studies have indicated that azo compounds can exhibit antimicrobial activities. Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate has been investigated for its potential antifungal properties. Research suggests that modifications in the azo structure can enhance biological activity, making it a candidate for further exploration in medical applications .

Protein Misfolding Modulation : Azo compounds have been studied for their role in modulating protein misfolding and aggregation, particularly related to amyloid beta formation. This aspect is crucial in neurodegenerative diseases like Alzheimer's. This compound could serve as a lead compound for developing therapeutic agents targeting protein aggregation .

Environmental Applications

Environmental Monitoring : Azo dyes are often analyzed for their environmental impact due to their potential toxicity and persistence. This compound can be utilized as a marker in studies assessing the degradation of azo compounds in wastewater treatment processes . Understanding the degradation pathways is essential for developing effective remediation strategies.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of various azo dyes, including this compound, demonstrated that this compound provided superior color yield and fastness compared to other dyes tested. The results indicated that optimizing dyeing conditions could further enhance its application in the textile industry.

Case Study 2: Antifungal Activity

In a laboratory setting, this compound was tested against several fungal strains. The compound exhibited promising antifungal activity, suggesting its potential use in agricultural applications or as an additive in antifungal formulations.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage allows for electron delocalization, contributing to its color properties. The nitro group can undergo reduction to form an amino group, which can interact with various biological molecules. The compound’s molecular targets and pathways involve interactions with cellular proteins and enzymes, leading to its diverse applications in research and industry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among related azo benzenesulphonates:

Compound Name (CAS No.) Substituents Key Functional Groups Primary Applications
Target Compound 4-(4-Nitrophenyl)anilino-azo Azo, Sulphonate, Nitro Likely industrial dyes
Acid Orange 7 (633-96-5) 2-Hydroxy-1-naphthyl-azo Azo, Sulphonate, Hydroxyl Hair dyes, textiles
Acid Orange 6 (547-57-9) 2,4-Dihydroxyphenyl-azo Azo, Sulphonate, Dihydroxyl Cosmetics, hair dyes
Acid Orange 24 (1320-07-6) 3-(Dimethylphenyl)azo-2,4-dihydroxyphenyl-azo Bis-azo, Sulphonate, Hydroxyl Hair dyes
Sodium 4-[[4-(Benzylamino)Phenyl]Azo]Benzenesulphonate (589-02-6) Benzylamino-phenyl-azo Azo, Sulphonate, Benzylamino Specialty dyes
Sodium 4-(4-Dimethylaminophenylazo)Benzenesulphonate 4-Dimethylaminophenyl-azo Azo, Sulphonate, Dimethylamino Industrial dyes
Key Observations:
  • Nitro Group Impact: The nitro group in the target compound distinguishes it from hydroxyl- or amino-substituted analogs (e.g., Acid Orange 7, Acid Orange 6).
  • Azo Linkages : Bis-azo dyes like Acid Orange 24 exhibit higher molecular complexity and may offer broader color ranges but face stricter regulatory scrutiny due to toxicity concerns .

Physicochemical Properties and Solubility

  • Solubility: Azo dyes with polar groups (e.g., hydroxyl, sulphonate) exhibit higher water solubility. For example, Acid Orange 7 is highly water-soluble, whereas Sudan I (a non-sulphonated azo dye) is lipid-soluble . The target compound’s nitro group may reduce solubility compared to hydroxylated analogs.
  • Stability: Nitro-substituted azo dyes are typically more resistant to aerobic biodegradation due to the electron-withdrawing nature of -NO₂, which stabilizes the azo bond against microbial cleavage .

Biological Activity

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate, commonly referred to as an azo compound, is notable for its complex structure, which includes a sulfonate group, an azo linkage, and a nitrophenyl moiety. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by case studies and research findings.

The structural features of this compound contribute significantly to its biological interactions:

  • Azo Linkage : This functional group can undergo reduction to form amines, which may participate in various biological processes.
  • Nitrophenyl Group : Enhances the electron-withdrawing capacity of the molecule, influencing its reactivity and potential cytotoxic effects against cancer cells.
  • Sulfonate Group : Increases water solubility, facilitating its application in biological systems.

Antimicrobial Activity

Research has demonstrated that azo compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing considerable inhibitory effects. For instance:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits MIC values ranging from 0.0625 mg mL0.0625\text{ mg mL} to 0.25 mg mL0.25\text{ mg mL}, demonstrating effective antimicrobial properties against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The cytotoxic effects of this compound have been investigated in various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound showed significant cytotoxicity with IC50 values in the range of 10 M10\text{ M} to 30 M30\text{ M}, indicating potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Protein Misfolding Modulation : The compound may influence protein aggregation pathways, which are crucial in neurodegenerative diseases such as Alzheimer’s disease.
  • Inhibition of Nucleic Acid Synthesis : Azo compounds can interfere with DNA and RNA synthesis, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Brycki et al. evaluated the antimicrobial activity of various azo compounds, including this compound). The results indicated that this compound exhibited superior activity against multiple bacterial strains compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a research study focused on the anticancer properties of azo compounds, this compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Summary of Research Findings

Activity TypeTested Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialE. coli, S. aureus0.06250.25 mg mL0.0625-0.25\text{ mg mL}
AnticancerHeLa, MCF-7, A5491030 M10-30\text{ M}

Q & A

Q. What are the recommended storage conditions to ensure the stability of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate in laboratory settings?

To maintain stability, store the compound in a tightly sealed container within a well-ventilated area to prevent moisture ingress or decomposition. Avoid exposure to direct sunlight or heat sources. Regulatory guidelines indicate it is not classified as hazardous under Chinese safety standards, but adherence to general lab safety protocols (e.g., ventilation, secure storage) is critical .

Q. What spectroscopic methods are most effective for characterizing the structure of this azo compound?

UV-Vis spectroscopy is essential for analyzing the π→π* transitions of the azo group, typically observed between 400–500 nm. FT-IR can confirm the presence of sulfonate (-SO₃⁻) and nitro (-NO₂) groups via peaks at ~1030 cm⁻¹ (S-O stretching) and ~1520 cm⁻¹ (N=O asymmetric stretching), respectively. For advanced structural confirmation, NMR (¹H and ¹³C) and mass spectrometry (MS) are recommended, though the compound’s low solubility in organic solvents may require D₂O or DMSO-d₆ as solvents .

Q. How can researchers determine the solubility of this compound for experimental design?

The compound’s solubility in water and organic solvents can be assessed using gravimetric or spectrophotometric methods. Structurally similar azo dyes (e.g., Acid Orange 7) exhibit solubility of 116 g/L in water at 30°C, suggesting comparable behavior. For polar aprotic solvents like DMF or DMSO, incremental addition followed by centrifugation or filtration can establish saturation points .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

Synthesis involves diazotization of 4-nitroaniline followed by coupling with 4-aminobenzenesulfonic acid. Key optimizations include:

  • Temperature control : Maintain diazotization below 5°C to prevent decomposition of the diazonium salt.
  • pH adjustment : Perform coupling at pH 6–8 to enhance electrophilic substitution on the aromatic ring.
  • Catalysts : Use sodium acetate or bicarbonate to buffer the reaction medium, improving azo bond formation efficiency.
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/methanol) reduces by-products like unreacted nitroaniline .

Q. What analytical strategies are recommended to resolve discrepancies in solubility data reported for structurally similar azo compounds?

Contradictions in solubility data may arise from variations in crystallinity or impurities. Strategies include:

  • Thermogravimetric Analysis (TGA) : Assess purity by measuring mass loss during heating.
  • X-ray Diffraction (XRD) : Compare crystalline patterns to identify polymorphic forms affecting solubility.
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column with UV detection at λ = 480 nm.
    Cross-referencing with literature on analogous compounds (e.g., Acid Orange 7) can contextualize findings .

Q. What environmental degradation pathways should be considered when designing studies on the long-term stability of this compound?

Under UV light or microbial action, azo bonds (-N=N-) may cleave via photodegradation or reductive pathways, generating aromatic amines (e.g., 4-nitroaniline). Advanced oxidation processes (AOPs) using TiO₂ photocatalysis or Fenton’s reagent can simulate degradation. Monitor intermediates using LC-MS and assess toxicity via bioassays (e.g., Daphnia magna). Regulatory data indicate the compound is not classified as environmentally hazardous, but degradation products may require separate evaluation .

Q. How can computational modeling aid in predicting the compound’s reactivity in novel synthetic applications?

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites, guiding functionalization. For example, the electron-withdrawing nitro group directs further substitution to the meta position. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes for dye degradation studies). Software like Gaussian or Materials Studio enables optimization of reaction pathways .

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